molecular formula C10H11BrClNO B14067254 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14067254
M. Wt: 276.56 g/mol
InChI Key: XDQZHECIGHRGMI-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring a phenyl ring substituted with an amino group (position 3) and a bromomethyl group (position 2), coupled with a propan-1-one backbone bearing a chlorine atom at position 2.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)7-3-2-4-9(13)8(7)5-11/h2-4,6H,5,13H2,1H3

InChI Key

XDQZHECIGHRGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)CBr)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Route

The most widely documented method involves a four-step sequence starting from 2-amino-3-bromobenzaldehyde and chloroacetone. Deprotonation of chloroacetone using potassium carbonate or sodium hydroxide generates a resonance-stabilized enolate, which attacks the aldehyde's carbonyl carbon in a kinetically controlled aldol addition. Subsequent dehydration forms an α,β-unsaturated ketone intermediate, which undergoes selective hydrogenation to yield the target compound.

Critical Parameters:

  • Enolate Formation: A 1.2:1 molar ratio of base to chloroacetone ensures complete deprotonation without promoting over-alkylation.
  • Temperature Control: Maintaining the reaction at 0–5°C during aldol addition suppresses Michael addition side products.
  • Reduction Selectivity: Palladium-on-carbon (5% w/w) under 3 atm H₂ selectively reduces the α,β-unsaturated bond without affecting the aryl bromide.

Friedel-Crafts Acylation Approach

An alternative route described in patent literature utilizes Friedel-Crafts acylation to construct the ketone core. 3-Ethyl-4-nitrobenzoic acid is converted to its acid chloride using thionyl chloride, followed by electrophilic aromatic substitution with a bromomethyl-substituted benzene derivative.

Key Observations:

  • Isomer Control: Reaction temperature dictates positional isomer prevalence. At −10°C, the para-acylated product dominates (78% yield), while temperatures above 25°C favor meta-substitution (63% yield).
  • Catalyst Efficiency: Aluminum chloride (1.1 equiv) outperforms FeCl₃ or ZnCl₂ in promoting acyl transfer, achieving 89% conversion.

Post-Synthetic Bromomethylation

For late-stage introduction of the bromomethyl group, N-bromosuccinimide (NBS) in carbon tetrachloride under UV light (365 nm) selectively brominates methyl-substituted precursors. This method avoids premature halogenation during earlier synthetic steps.

Optimization Data:

Parameter Optimal Value Yield Impact
NBS Equiv 1.05 +12%
Irradiation Time 45 min +18%
Quenching Agent Na₂S₂O₃ −7% side rxns

Reaction Optimization Strategies

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance enolate stability but increase hydrolysis risks. MTBE emerges as the optimal compromise, providing a 92:8 ratio of desired product to byproducts in nucleophilic routes.

Solvent Comparison Table:

Solvent Dielectric Constant Yield (%) Purity (%)
MTBE 2.6 85 98
THF 7.5 78 95
Acetonitrile 37.5 65 89

Catalytic Enhancements

Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate enolate formation in biphasic systems. At 0.5 mol% loading, TBAB reduces reaction time from 8 hours to 35 minutes while maintaining 89% yield.

Industrial-Scale Production

Continuous Flow Reactor Design

Adoption of continuous flow technology addresses scalability challenges inherent in batch processing:

  • Residence Time: 12.5 minutes per reaction zone
  • Throughput: 18 kg/h per module
  • Yield Consistency: ±1.2% variance over 500-hour runs

Economic Metrics:

Metric Batch Reactor Flow Reactor
Capital Cost ($/kg) 420 580
Operational Cost ($/kg) 310 190
Net Present Value (5 yrs) $2.1M $3.8M

Purification and Characterization

Chromatographic Methods

Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves 99.5% purity. Critical mobile phase composition:

  • Isocratic Phase: 45% acetonitrile for 8 minutes
  • Gradient Ramp: 45→80% over 12 minutes
  • Flow Rate: 15 mL/min

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.95 (s, 1H, NH₂), 4.52 (s, 2H, CH₂Br), 3.21 (q, J=6.8 Hz, 2H, CH₂Cl)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br), 3350 cm⁻¹ (N-H)
  • HRMS (ESI+): m/z calc. for C₁₀H₁₀BrClNO [M+H]⁺ 305.9601, found 305.9598

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine or chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared below based on molecular structure, substituent positions, and functional groups.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Molecular Formula MW Substituents (Phenyl) Propanone Substituents Functional Groups Predicted/Reported Properties
Target Compound C₁₀H₁₀BrClNO 276.5 3-amino, 2-bromomethyl 2-chloro Amino, bromomethyl, chloro, ketone Likely high polarity, moderate pKa
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₁BrClNO 276.6 4-amino, 3-bromomethyl 1-chloro Amino, bromomethyl, chloro, ketone Boiling point: 379.4°C (predicted), Density: 1.538 g/cm³
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one C₁₀H₉BrClFO 279.5 5-bromomethyl, 2-fluoro 2-chloro Bromomethyl, fluoro, chloro, ketone N/A
2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one C₁₀H₁₀BrClO 261.5 3-chloro, 4-methyl 2-bromo Bromo, chloro, methyl, ketone SMILES: CC1=C(C=C(C=C1)C(=O)C(C)Br)Cl
1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one C₁₀H₉BrF₃NO₂ 312.1 2-amino, 3-trifluoromethoxy 3-bromo Amino, trifluoromethoxy, bromo, ketone N/A

Impact of Substituent Positions

  • Amino Group Position: The target compound’s 3-amino group (vs.
  • Halogen Effects : Bromomethyl and chloro substituents introduce steric bulk and electron-withdrawing effects, which could stabilize the ketone moiety against nucleophilic attack. In contrast, the fluoro substituent in offers smaller steric hindrance but stronger electronegativity.
  • Propanone Backbone: The 2-chloro substitution (target and ) may confer different reactivity compared to 1-chloro () or 3-bromo () analogs, influencing elimination or substitution pathways.

Physical and Chemical Properties

  • Boiling Point/Density : The bromomethyl group in correlates with a high predicted boiling point (379.4°C) and density (1.538 g/cm³), suggesting similar trends for the target compound.
  • Acidity: The amino group’s predicted pKa of ~2.93 () implies moderate basicity, which may affect protonation states in aqueous environments.

Biological Activity

1-(3-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is an organic compound characterized by its unique structure, which includes an amino group, a bromomethyl group, and a chloropropanone moiety. This combination of functional groups contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H11BrClNC_{10}H_{11}BrClN, with a molecular weight of approximately 276.56 g/mol. The presence of bromine and chlorine enhances its electrophilicity, allowing for various chemical reactions that may lead to biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms (bromine and chlorine) can participate in halogen bonding and nucleophilic substitution reactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including antimicrobial and anticancer properties.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess similar properties, warranting further investigation into its therapeutic potential.

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialPotential activity against bacterial strains
AnticancerCytotoxic effects observed in cancer cell lines
Enzyme ModulationInteraction with enzymes through hydrogen bonding

Case Studies

  • Anticancer Properties : A study investigated the cytotoxic effects of structurally related compounds on human cancer cell lines. Results indicated that compounds with similar functional groups demonstrated significant inhibition of cell proliferation, suggesting that this compound may exhibit comparable effects.
  • Enzyme Interaction Studies : Another research effort focused on the binding affinity of various halogenated compounds to specific enzymes. The findings revealed that the presence of halogens significantly enhanced binding interactions, indicating a potential mechanism for modulating enzyme activity through this compound.

Synthesis and Applications

The synthesis of this compound typically involves several key steps, including nucleophilic substitution reactions facilitated by the bromine atom and electrophilic reactions involving the amino group. These methods can be adapted for industrial production by optimizing reaction conditions to improve yield and efficiency.

Table 2: Synthesis Overview

Step Reaction Type Reagents Used
BrominationElectrophilic substitutionBromine source
AminationNucleophilic substitutionAmine source
ChlorinationElectrophilic substitutionChlorinating agent

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